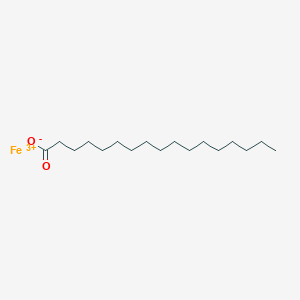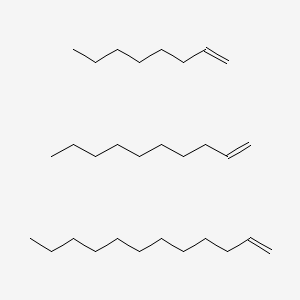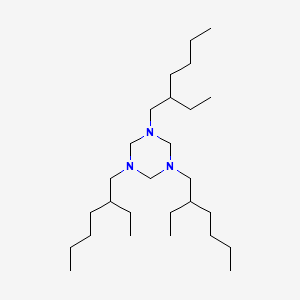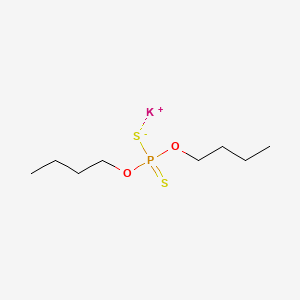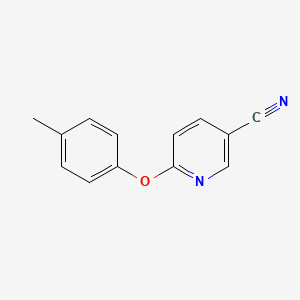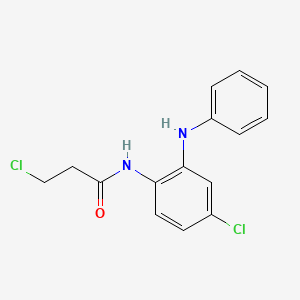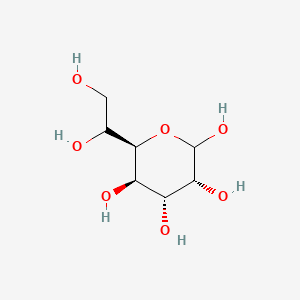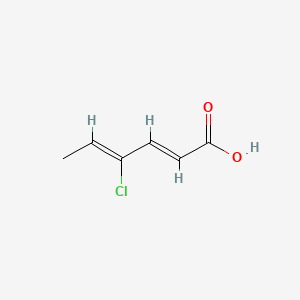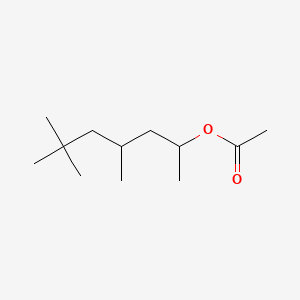
1,3,5,5-Tetramethylhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,5-Tetramethylhexyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of 1,3,5,5-tetramethylhexanol and acetic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5,5-Tetramethylhexyl acetate can be synthesized through the esterification of 1,3,5,5-tetramethylhexanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This
Propiedades
Número CAS |
71621-70-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
4,6,6-trimethylheptan-2-yl acetate |
InChI |
InChI=1S/C12H24O2/c1-9(8-12(4,5)6)7-10(2)14-11(3)13/h9-10H,7-8H2,1-6H3 |
Clave InChI |
NBDTZVVEDLDLSG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)OC(=O)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


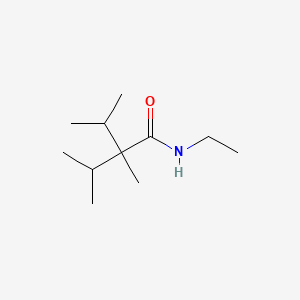
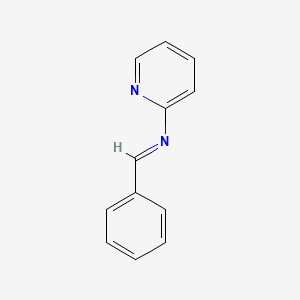
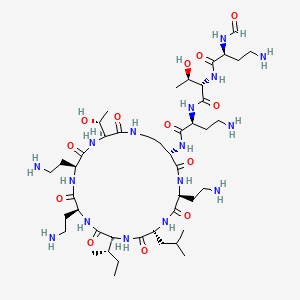
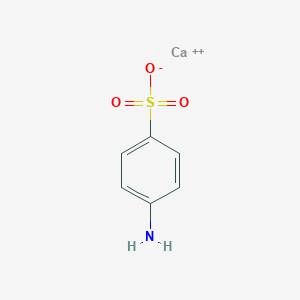
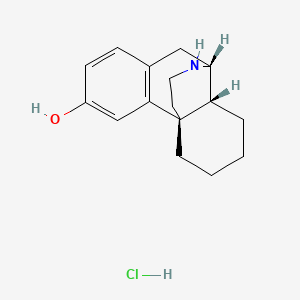
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
